4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone
Overview
Description
4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone, also known as PFTK1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mechanism of Action
4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor works by binding to the ATP-binding site of 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone, thereby inhibiting its activity. This leads to the inhibition of cell cycle progression and the induction of apoptosis in cancer cells. 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for tumor metastasis.
Biochemical and Physiological Effects:
4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone, which leads to the inhibition of cell cycle progression and the induction of apoptosis. 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor also inhibits the migration and invasion of cancer cells, which are essential processes for tumor metastasis. In addition, 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor has been shown to sensitize cancer cells to chemotherapy, thereby enhancing the efficacy of chemotherapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor is its specificity towards 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone. It does not inhibit the activity of other protein kinases, which reduces the risk of off-target effects. 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor is also effective at low concentrations, which makes it a cost-effective option for lab experiments. However, one of the limitations of 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor is its poor solubility, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor. One of the areas of focus is the development of more potent and selective 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitors. Another area of research is the identification of biomarkers that can predict the response to 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor treatment. In addition, the combination of 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor with other cancer therapies, such as chemotherapy and immunotherapy, is an area of interest for future research. Finally, the development of 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor as a therapeutic agent for the treatment of cancer is an area of active investigation.
Conclusion:
In conclusion, 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor is a promising chemical compound that has potential applications in cancer research. Its specificity towards 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone and its ability to inhibit cell cycle progression and induce apoptosis make it an attractive option for the development of cancer therapies. However, further research is needed to fully understand its mechanism of action and to optimize its efficacy and bioavailability.
Scientific Research Applications
4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone inhibitor has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone, a protein kinase that is overexpressed in various types of cancer cells. 4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone plays a crucial role in cell cycle regulation, and its overexpression has been linked to tumor growth and metastasis.
properties
IUPAC Name |
(4Z)-4-[(5-phenylsulfanylfuran-2-yl)methylidene]-5-sulfanylideneimidazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c17-14-15-11(13(19)16-14)8-9-6-7-12(18-9)20-10-4-2-1-3-5-10/h1-8H,(H2,15,16,17,19)/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTPMXAOKNSVBF-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=S)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)/C=C\3/C(=S)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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